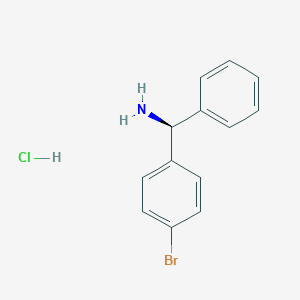

(S)-(4-Bromophenyl)(phenyl)methanamine hydrochloride

Description

(S)-(4-Bromophenyl)(phenyl)methanamine hydrochloride is a chiral amine salt characterized by a bromophenyl and phenyl group attached to a central methanamine core, with the (S)-enantiomeric configuration. Its CAS number is 5267-43-6 , and its molecular formula is C₁₃H₁₃BrClN, yielding a molecular weight of 298.61 g/mol. The compound is synthesized via coupling reactions involving bromophenyl intermediates and chiral resolving agents to isolate the (S)-enantiomer . It serves as a key intermediate in pharmaceutical research, particularly in the development of ligands for enzyme inhibition studies, such as those targeting human aldose reductase .

Properties

IUPAC Name |

(S)-(4-bromophenyl)-phenylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrN.ClH/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10;/h1-9,13H,15H2;1H/t13-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZWHELGYDLPWLM-ZOWNYOTGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](C2=CC=C(C=C2)Br)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(4-Bromophenyl)(phenyl)methanamine hydrochloride typically involves the reaction of (S)-1-phenylethylamine with 4-bromobenzaldehyde under specific conditions . The reaction is carried out in the presence of a reducing agent such as sodium borohydride to yield the desired product .

Industrial Production Methods

Industrial production methods for (S)-(4-Bromophenyl)(phenyl)methanamine hydrochloride involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity . The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

(S)-(4-Bromophenyl)(phenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions include various substituted phenylmethanamines, ketones, and aldehydes .

Scientific Research Applications

(S)-(4-Bromophenyl)(phenyl)methanamine hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of biological pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-(4-Bromophenyl)(phenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Analogs of (S)-(4-Bromophenyl)(phenyl)methanamine Hydrochloride

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|---|

| (R)-(4-Bromophenyl)(phenyl)methanamine HCl | 220441-84-9 | C₁₃H₁₃BrClN | 298.61 | (R)-enantiomer configuration |

| 1-(4-Bromophenyl)ethanamine Hydrochloride | 90006-14-7 | C₈H₁₁BrClN | 220.54 | Ethylamine backbone instead of methanamine |

| (S)-1-(4-Bromo-3-fluorophenyl)ethanamine HCl | 2109874-10-2 | C₈H₁₀BrClFN | 254.53 | Fluorine substituent at meta position |

| (4-Bromophenyl)(cyclobutyl)methanamine HCl | 1193387-95-9 | C₁₁H₁₅BrClN | 276.60 | Cyclobutyl replaces phenyl group |

| 4-(Difluoromethoxy)phenylmethanamine HCl | 2044872-13-9 | C₁₄H₁₄ClF₂NO | 285.72 | Difluoromethoxy substituent |

Key Observations :

- Enantiomeric Differences : The (R)-enantiomer (CAS 220441-84-9) exhibits identical molecular weight but distinct stereochemical properties, which can influence receptor binding affinity in chiral environments .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- The hydrochloride salts generally exhibit high solubility in polar solvents like DMSO and methanol.

- The (S)- and (R)-enantiomers show nearly identical melting points and logP values, indicating similar lipophilicity .

Pharmacological Relevance

- Enzyme Inhibition : Derivatives of 4-bromophenyl methanamine are explored as ligands for aldose reductase, a target in diabetic complications .

- Boronic Acid Derivatives: Compounds like (3-(aminomethyl)phenyl)boronic acid (CAS 1336374-39-0) highlight the utility of bromophenyl groups in Suzuki-Miyaura cross-coupling reactions for drug discovery .

Commercial Availability and Specifications

- The compound is available from suppliers like BLD Pharm Ltd. and ChemBK, with purity ≥95% and pricing ranging from $50–100/g .

Biological Activity

(S)-(4-Bromophenyl)(phenyl)methanamine hydrochloride, an organic compound with the molecular formula C₁₃H₁₃BrClN, is recognized for its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a bromophenyl group and a phenyl group attached to a methanamine backbone , which contributes to its unique biological profile. The hydrochloride form enhances its solubility, making it suitable for various applications in research and therapeutic contexts.

Biological Activities

Research indicates that (S)-(4-Bromophenyl)(phenyl)methanamine hydrochloride exhibits several notable biological activities:

- Antidepressant Effects : Some studies suggest that the compound may have antidepressant properties, potentially through mechanisms involving serotonin uptake inhibition .

- Antiproliferative Activity : The compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. For instance, similar compounds have shown significant activity against leukemia cell lines .

- Interaction with Biological Targets : The compound's binding affinity to specific receptors and enzymes has been studied, contributing to its potential therapeutic applications.

Structure-Activity Relationships (SAR)

The biological activity of (S)-(4-Bromophenyl)(phenyl)methanamine hydrochloride can be influenced by its structural components. A comparative analysis with similar compounds reveals insights into how modifications can affect activity:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Bromobenzylamine hydrochloride | C₇H₉BrClN | Shorter carbon chain; used as a building block in organic synthesis. |

| (S)-(4-Bromophenyl)(phenyl)ethanamine | C₁₄H₁₈BrClN | Ethane backbone; potential for differing biological activity. |

| 4-Bromodiphenylmethanol | C₁₃H₁₁BrO | Contains an alcohol functional group; used in different chemical applications. |

The presence of brominated and phenolic structures in (S)-(4-Bromophenyl)(phenyl)methanamine hydrochloride enhances its biological activity compared to structurally similar compounds.

Case Studies and Research Findings

- Antidepressant Activity : A study focusing on the antidepressant derivatives of related compounds demonstrated that specific structural modifications could enhance serotonin uptake blocking activity, a key mechanism in treating depression .

- Antiproliferative Studies : In vitro studies have shown that (S)-(4-Bromophenyl)(phenyl)methanamine hydrochloride exhibits significant antiproliferative effects against various cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutic agents .

- Molecular Docking Studies : Molecular docking simulations have been employed to predict the interactions of the compound with target proteins involved in cancer progression. These studies reveal potential binding sites and interaction energies that correlate with observed biological activities .

Q & A

Q. What are the common impurities encountered during synthesis?

- By-Products :

- Diastereomers : Formed during incomplete chiral resolution; detectable via ¹H NMR (split peaks for NH₂ protons) .

- Dehalogenated Products : Result from Pd catalyst over-reduction; mitigate with controlled reaction times (<12 hrs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.